![molecular formula C8H5BrN2O2 B183439 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 354548-73-5](/img/structure/B183439.png)

3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

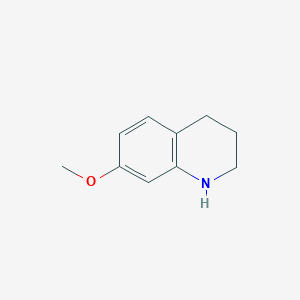

“3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C8H5BrN2O2 . It is a solid substance .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of recent research. A highly efficient co-electrolysis of 3-bromoimidazo[1,2-a]pyridines has been developed in a simple undivided cell without any external oxidant . This protocol proceeds smoothly to provide the products with a broad substrate scope through a domino condensation/bromination sequence .

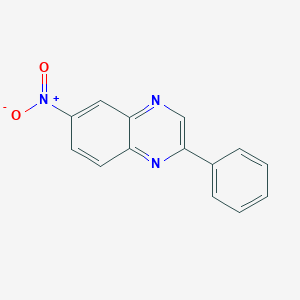

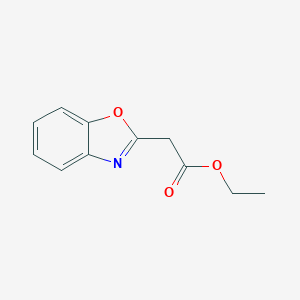

Molecular Structure Analysis

The molecular structure of “3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” can be represented by the InChI code: InChI=1S/C8H5BrN2O2/c9-7-6 (8 (12)13)10-5-3-1-2-4-11 (5)7/h1-4H, (H,12,13) . The Canonical SMILES string representation is C1=CC2=NC (=C (N2C=C1)Br)C (=O)O .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” include a molecular weight of 241.04 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are 239.95344 g/mol . The Topological Polar Surface Area is 54.6 Ų .

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Application

3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives are pivotal in synthesizing various compounds with significant pharmacological activities. For instance, the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids has been achieved, which were then evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). Additionally, the borylation reaction of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate has been studied, contributing to the development of potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).

Advances in Chemical Synthesis

In the field of chemical synthesis, 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid plays a role in innovative synthesis methods. The ionic liquid 1-butyl-3-methylimidazolium bromide has been used to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines (Shaabani et al., 2006). Furthermore, microwave-assisted one-pot synthesis methods have been developed for substituted 3-bromoimidazo[1,2-a]pyridines, offering an efficient approach with good yields (Patil et al., 2014).

Combinatorial Chemistry and Drug Design

In combinatorial chemistry and drug design, the compound is utilized in the synthesis of new materials with potential medicinal and biological significance. An efficient three-component condensation reaction has been employed to synthesize 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids (Marandi, 2018).

Other Applications

The compound has also been explored in other diverse research areas. For example, the continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid represents a significant advance, facilitating the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides (Herath et al., 2010).

Safety and Hazards

Safety data for “3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” suggests that personal protective equipment/face protection should be worn when handling this chemical . It should be ensured that there is adequate ventilation. Contact with eyes, skin, or clothing should be avoided. Ingestion and inhalation should also be avoided .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been noted for their significant biological and therapeutic value .

Mode of Action

A plausible mechanism for its synthesis has been proposed . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the shared intermediate .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions .

Result of Action

It’s worth noting that similar compounds have shown inhibitory effects on certain biological processes .

Action Environment

It’s known that the synthesis of similar compounds can be influenced by the reaction conditions .

Propriétés

IUPAC Name |

3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBDEEITGHGHKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583331 |

Source

|

| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

354548-73-5 |

Source

|

| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183356.png)

![Imidazo[1,2-a]pyridin-2-ylacetonitrile](/img/structure/B183362.png)

![1-Azabicyclo[2.2.2]octane-3-carbonitrile](/img/structure/B183365.png)

![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)

![Pyrido[3,4-b]pyrazine](/img/structure/B183377.png)